2,2,4,4-Tetramethyl-5-[(2-methylprop-2-en-1-yl)oxy]cyclopentan-1-one
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Overview
Description
2,2,4,4-Tetramethyl-5-[(2-methylprop-2-en-1-yl)oxy]cyclopentan-1-one is a complex organic compound with a unique structure that includes a cyclopentanone ring substituted with multiple methyl groups and an allyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethyl-5-[(2-methylprop-2-en-1-yl)oxy]cyclopentan-1-one typically involves the reaction of 2,2,4,4-tetramethylcyclopentanone with an appropriate allyl ether reagent under controlled conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2,4,4-Tetramethyl-5-[(2-methylprop-2-en-1-yl)oxy]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The allyl ether group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2,2,4,4-Tetramethyl-5-[(2-methylprop-2-en-1-yl)oxy]cyclopentan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism by which 2,2,4,4-Tetramethyl-5-[(2-methylprop-2-en-1-yl)oxy]cyclopentan-1-one exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that facilitate its biological activity. The compound’s structure allows it to participate in various chemical reactions, influencing its behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-2-(2-methylprop-2-en-1-yl)-1,3,2-dioxaborolane: Similar in structure but contains a boron atom.
5-Hydroxy-2,2,6,6-tetramethyl-4-(2-methylprop-1-en-yl)cyclohex-4-ene-1-one: Contains a hydroxyl group and a cyclohexene ring.
Uniqueness
2,2,4,4-Tetramethyl-5-[(2-methylprop-2-en-1-yl)oxy]cyclopentan-1-one is unique due to its specific combination of a cyclopentanone ring with multiple methyl groups and an allyl ether group. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
CAS No. |
88292-15-3 |
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Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
2,2,4,4-tetramethyl-5-(2-methylprop-2-enoxy)cyclopentan-1-one |
InChI |
InChI=1S/C13H22O2/c1-9(2)7-15-11-10(14)12(3,4)8-13(11,5)6/h11H,1,7-8H2,2-6H3 |
InChI Key |
KFMOQKUBOCACEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COC1C(=O)C(CC1(C)C)(C)C |
Origin of Product |
United States |
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